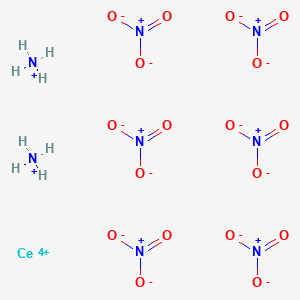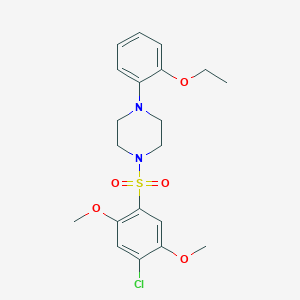
Quinolin-8-yl 4-chloro-2-methylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinolin-8-yl 4-chloro-2-methylbenzenesulfonate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly used as a fluorescent probe in biological assays due to its unique properties. In
作用机制
Quinolin-8-yl 4-chloro-2-methylbenzenesulfonate works by binding to specific amino acid residues on proteins and enzymes. This binding causes a conformational change in the protein, which can be detected through changes in fluorescence intensity. The mechanism of action of Quinolin-8-yl 4-chloro-2-methylbenzenesulfonate is highly dependent on the specific protein or enzyme being studied.
Biochemical and Physiological Effects:
Quinolin-8-yl 4-chloro-2-methylbenzenesulfonate has been shown to have minimal biochemical and physiological effects on cells and tissues. This compound is considered to be non-toxic and non-cytotoxic, making it a safe and reliable tool for scientific research.
实验室实验的优点和局限性
One of the main advantages of Quinolin-8-yl 4-chloro-2-methylbenzenesulfonate is its high selectivity for certain proteins and enzymes. This selectivity allows for the specific visualization and quantification of these targets in complex biological systems. Additionally, Quinolin-8-yl 4-chloro-2-methylbenzenesulfonate has a high signal-to-noise ratio, making it a highly sensitive tool for scientific research.
However, there are also limitations to the use of Quinolin-8-yl 4-chloro-2-methylbenzenesulfonate. This compound may not be suitable for all proteins and enzymes, as the binding affinity can vary greatly depending on the specific target. Additionally, the fluorescent properties of Quinolin-8-yl 4-chloro-2-methylbenzenesulfonate can be affected by environmental factors such as pH and temperature, which may impact the accuracy of experimental results.
未来方向
There are several potential future directions for the use of Quinolin-8-yl 4-chloro-2-methylbenzenesulfonate in scientific research. One area of interest is the development of new fluorescent probes based on the structure of Quinolin-8-yl 4-chloro-2-methylbenzenesulfonate. These probes could be designed to have increased selectivity and sensitivity for specific protein targets.
Another potential direction is the use of Quinolin-8-yl 4-chloro-2-methylbenzenesulfonate in combination with other imaging techniques such as electron microscopy or X-ray crystallography. This could allow for a more comprehensive understanding of protein-ligand interactions and their impact on cellular function.
Overall, Quinolin-8-yl 4-chloro-2-methylbenzenesulfonate is a valuable tool for scientific research and has the potential to contribute to the development of new drugs and therapies. Further research is needed to fully understand the capabilities and limitations of this compound, and to explore its potential applications in a variety of scientific fields.
合成方法
Quinolin-8-yl 4-chloro-2-methylbenzenesulfonate can be synthesized through a series of chemical reactions, starting with 4-chloro-2-methylbenzenesulfonyl chloride and quinoline. The reaction is typically performed in the presence of a base such as triethylamine, and the resulting product is purified through column chromatography.
科学研究应用
Quinolin-8-yl 4-chloro-2-methylbenzenesulfonate is commonly used as a fluorescent probe in biological assays. This compound has been shown to selectively bind to certain proteins and enzymes, allowing for their visualization and quantification in vitro and in vivo. Additionally, Quinolin-8-yl 4-chloro-2-methylbenzenesulfonate has been used to study the binding kinetics and thermodynamics of protein-ligand interactions.
属性
产品名称 |
Quinolin-8-yl 4-chloro-2-methylbenzenesulfonate |
|---|---|
分子式 |
C16H12ClNO3S |
分子量 |
333.8 g/mol |
IUPAC 名称 |
quinolin-8-yl 4-chloro-2-methylbenzenesulfonate |
InChI |
InChI=1S/C16H12ClNO3S/c1-11-10-13(17)7-8-15(11)22(19,20)21-14-6-2-4-12-5-3-9-18-16(12)14/h2-10H,1H3 |
InChI 键 |
LHBKTVZSWMXYPD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3 |
规范 SMILES |
CC1=C(C=CC(=C1)Cl)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine](/img/structure/B239414.png)

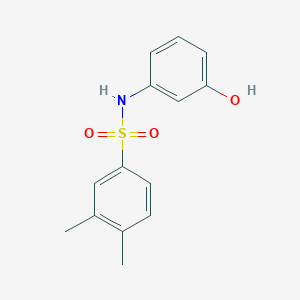
![(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-chloro-2,2-diphenylacetate](/img/structure/B239427.png)
![Methyl 2,3,6-trimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether](/img/structure/B239428.png)
![1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B239429.png)
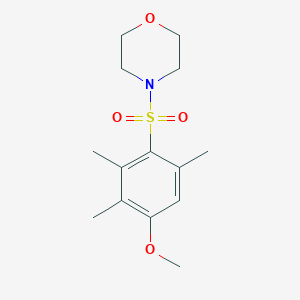
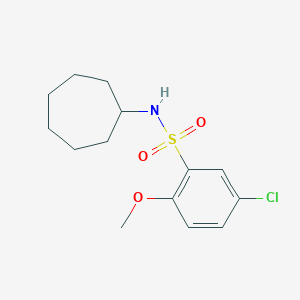
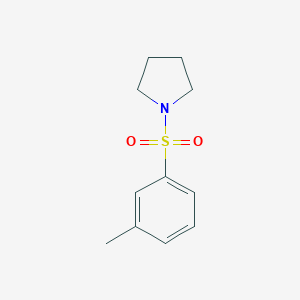
![1-(2-Fluorophenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine](/img/structure/B239447.png)

